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For researchers, scientists, and drug development professionals, understanding the precise
effects of plant growth regulators is paramount. This guide provides a comprehensive statistical
analysis of aviglycine (AVG) treatment on fruit quality, comparing its performance with
alternatives and supported by experimental data. Detailed methodologies and mechanistic
pathways are presented to facilitate informed application and future research.

Aviglycine, commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis.[1]
[2] By blocking the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-
carboxylic acid (ACC), a key precursor to ethylene, AVG effectively delays ripening and
senescence in a variety of climacteric fruits.[3][4][5] This guide delves into the quantitative
effects of AVG on critical fruit quality attributes and provides a comparative overview with 1-
methylcyclopropene (1-MCP), another widely used ethylene action inhibitor.

Comparative Effects of Aviglycine on Fruit Quality
Parameters

The application of AVG has been shown to significantly influence several key indicators of fruit
quality at harvest and during post-harvest storage. The following tables summarize the
quantitative effects of AVG on various fruits as documented in multiple studies.

Apples (Malus domestica)

Pre-harvest application of AVG on apples consistently demonstrates a delay in ripening,
leading to improved storage potential.
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Cultivar

AVG Concentration
(mglL)

Application Time
(Weeks Before Key Effects
Harvest)

'Red Delicious'

132 - 264

Reduced preharvest
fruit drop and internal
ethylene
concentration.
Delayed fruit softening
and starch hydrolysis.
Inconsistent effects on

fruit size.[6]

'‘Gala'

65 - 260

More effective at
higher concentrations
(130 mg/L) in
minimizing fruit drop.
Delayed fruit
softening, skin
coloration, and starch
degradation.[2][7]

'Fuiji

125 - 250

At 125 mg/L, AVG
reduced preharvest
fruit drop from 85%
(control) to 10% in
'‘Gala’, but slightly

increased it in 'Fuji'.[8]

'MclIntosh'

Not specified

Limited effect on
internal ethylene
concentration, but did
affect the starch
pattern index at

harvest.[9]

'Royal Gala'

125 g/L (a.i))

4 Slowed down starch
degradation and
negatively affected the

development of over
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color. A positive
influence on fruit
firmness was
observed, with no
significant impact on
Total Soluble Solids
(TSS) or Titratable
Acidity (TA).[10]

Pears (Pyrus communis and Pyrus pyrifolia)

In pears, AVG treatment is effective in managing ripening and reducing post-harvest disorders.
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Cultivar

Application Time
(Weeks Before Key Effects
Harvest)

AVG Concentration
(mglL)

'‘Bartlett'

Strongly inhibited
ethylene production,
delayed the
o respiratory climacteric,

1 mM (infiltrated) Post-harvest
and subsequent
changes in skin color
and flesh firmness.

[11]

'Huangguan'

Maintained higher
firmness, soluble
solids content (SSC),
and titratable acid
200 land?2
(TA) content. Lowered
ethylene production
rate and core

browning index.[4]

'Williams'

Delayed maturation by
3-4 days. Reduced
pre-harvest drop by
38-100%. Increased
fruit size (7-10%),
weight (26-41%), and
firmness (2-16%).
Reduced ethylene

100 - 150 1,3,and 4.3

production and

respiration rate.[12]

'Kousui' & 'Housui'

250 - 500 2 and 4 Suppressed ethylene
evolution. Increased
fruit flesh firmness.
Skin color tended to
be greener. No

significant effect on
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other quality
parameters at harvest.
[13][14]

Other Fruits

The application of AVG has also been explored in other fruits with promising results for quality
maintenance.
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Fruit Cultivar

AVG
Concentration
(mglL)

Application
Method

Key Effects

Peach ‘Monroe'

100 - 200

Spray, 7, 21, and
30 days before
harvest

Delayed fruit
maturity by 4-6
days. Increased
fruit size and
weight. Fruits
were firmer and
had lower
ethylene
production and
respiration rates.
[15]

Plum 'President

100 - 200

Spray, 2 weeks
before harvest

Increased the
rupture force
required,
indicating higher

firmness.[16]

Tomato 'Débora’

500 - 1500

Post-harvest

immersion

Delayed post-
harvest ripening,
reduced
respiration rate,
and changes in
external and
internal color.
Minimized weight
loss and
decrease in
firmness at 1500
mg/L.[17]

Experimental Protocols

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://dergipark.org.tr/tr/download/article-file/21047
https://www.researchgate.net/publication/253644690_The_Effect_of_Aminoethoxyvinylglycine_AVG_Treatments_on_Mechanical_Properties_of_Plum_cv_President
https://www.maxapress.com/data/article/tihort/preview/pdf/tihort-0024-0008.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The following provides a generalized methodology for the application of AVG and the
subsequent analysis of fruit quality, based on common practices reported in the cited literature.

1. Aviglycine Application:

e Preparation: A stock solution of AVG (e.g., from a commercial formulation like ReTain®) is
prepared in distilled water. A surfactant (e.g., Tween-20 at 0.02% v/v) is often added to
ensure uniform coverage.[4]

» Application: The solution is sprayed onto the fruit trees until runoff, typically 1 to 4 weeks
before the anticipated commercial harvest date.[7][10] The concentration of AVG applied can
range from 65 to 500 mg/L depending on the fruit species, cultivar, and desired effect.[7][13]

2. Fruit Quality Assessment:

e Firmness: Measured using a penetrometer (e.g., Effegi) with a specific probe diameter.
Measurements are taken on opposite sides of each fruit after removing a small section of the
peel.[6][15]

o Soluble Solids Content (SSC): Determined from the fruit juice using a digital or manual
refractometer. Results are typically expressed in °Brix.[4][6][15]

« Titratable Acidity (TA): Measured by titrating a known volume of fruit juice with a
standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (e.qg.,
pH 8.2). Results are often expressed as a percentage of the dominant acid (e.g., malic acid
in apples).[10][15]

» Ethylene Production: Measured by enclosing individual fruits or a known weight of fruit in an
airtight container for a specific period. A gas sample is then withdrawn from the headspace
and injected into a gas chromatograph equipped with a flame ionization detector (FID).[4][6]

o Color: Assessed using a chromameter to measure parameters like L* (lightness), a*
(redness/greenness), and b* (yellowness/blueness). The Index of Absorbance Difference
(IAD) can also be used to measure chlorophyll content.[7][15]

o Starch Index: Evaluated by staining a cross-section of the fruit with an iodine-potassium
iodide solution and comparing the staining pattern to a standard chart (e.g., on a scale of 1
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to 8).[6][18]

Mechanistic Insights and Signaling Pathways

Aviglycine's primary mode of action is the competitive inhibition of ACC synthase, a pivotal
enzyme in the ethylene biosynthesis pathway. This action directly curtails the production of
ethylene, the hormone responsible for initiating and coordinating many aspects of ripening in
climacteric fruits.

Aviglycine (AVG) oo dnhibits _________ SAM -> ACC
SAM S-Adenosyl Methionine (SAM) e 1-Aminocyclopropane- ignal Transduction Fruit Ripening
24 1-Carboxylic Acid (ACC) (Softening, Color Change, etc.)

Click to download full resolution via product page
Caption: Inhibition of Ethylene Biosynthesis by Aviglycine.

The diagram above illustrates how aviglycine intervenes in the ethylene production pathway.
By inhibiting ACC synthase, AVG prevents the formation of ACC, thereby reducing the amount
of ethylene produced and delaying the onset of ripening.

In contrast, 1-methylcyclopropene (1-MCP) acts downstream of ethylene synthesis. It
competitively binds to ethylene receptors, preventing ethylene from initiating the signal
transduction cascade that leads to ripening.
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Caption: General Experimental Workflow for Aviglycine Treatment Studies.

This workflow outlines the typical sequence of events in research investigating the effects of
aviglycine on fruit quality, from pre-harvest treatment to post-harvest analysis.

Conclusion

The statistical data and experimental evidence consistently demonstrate that pre-harvest
application of aviglycine is an effective tool for managing fruit ripening and maintaining quality.
By inhibiting ethylene biosynthesis, AVG can delay softening, reduce pre-harvest drop, and
extend the storage life of various fruits, particularly apples and pears. The effectiveness of the
treatment is dependent on the concentration, timing of application, fruit species, and cultivar.
While AVG primarily impacts firmness and ethylene-related ripening processes, its effects on
soluble solids and acidity can be more variable. For researchers and professionals in drug
development, understanding these nuances is crucial for optimizing the application of
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aviglycine and for the development of new plant growth regulators. The provided data and

protocols offer a solid foundation for further investigation and application in horticultural

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://dergipark.org.tr/tr/download/article-file/21047
https://www.researchgate.net/publication/253644690_The_Effect_of_Aminoethoxyvinylglycine_AVG_Treatments_on_Mechanical_Properties_of_Plum_cv_President
https://www.maxapress.com/data/article/tihort/preview/pdf/tihort-0024-0008.pdf
https://www.researchgate.net/publication/284134897_AVG_and_1-MCP_effects_on_maturity_and_quality_of_apple_fruit_at_harvest_and_after_storage
https://www.benchchem.com/product/b1665843#statistical-analysis-of-aviglycine-treatment-effects-on-fruit-quality
https://www.benchchem.com/product/b1665843#statistical-analysis-of-aviglycine-treatment-effects-on-fruit-quality
https://www.benchchem.com/product/b1665843#statistical-analysis-of-aviglycine-treatment-effects-on-fruit-quality
https://www.benchchem.com/product/b1665843#statistical-analysis-of-aviglycine-treatment-effects-on-fruit-quality
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

